BrettPhosPdG4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

BrettPhos Pd G4, also known as (SP-4-3)-[2′-(methylamino-κN)[1,1′-biphenyl]-2-yl-κC]palladium(II), is a fourth-generation (G4) Buchwald precatalyst [Sigma-Aldrich: ].

Catalyst for Cross-Coupling Reactions

BrettPhos Pd G4 is a versatile catalyst used in organic chemistry for various cross-coupling reactions. These reactions form new carbon-carbon (C-C) bonds between organic molecules. The catalyst facilitates the coupling of different organic fragments, allowing for the synthesis of complex molecules.

Research has shown BrettPhos Pd G4 to be particularly effective in the following cross-coupling reactions:

- Suzuki-Miyaura Coupling: This reaction joins a boronic acid or ester with a halide or triflate to form a C-C bond [ScienceDirect: ].

- Heck Reaction: This reaction couples an alkene with an aryl halide or triflate to form a substituted alkene [ScienceDirect: ].

- Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide [ScienceDirect: ].

- Negishi Coupling: This reaction couples an organic halide with an organozinc reagent to form a C-C bond [ScienceDirect: ].

- Stille Coupling: This reaction forms a C-C bond between an organotin reagent and a halide or triflate [ScienceDirect: ].

- Hiyama Coupling: This reaction couples an organosilane with a halide or triflate to form a C-C bond [Journal of the American Chemical Society: ].

The effectiveness of BrettPhos Pd G4 stems from its air, moisture, and thermal stability, allowing for easier handling and reaction setup in research laboratories. Additionally, its high reactivity promotes efficient coupling reactions with good yields.

Advantages over Previous Generations

Compared to earlier generation Buchwald precatalysts, BrettPhos Pd G4 offers several advantages:

- Improved Stability: It exhibits better resistance to air, moisture, and heat, simplifying handling and storage in research settings [Sigma-Aldrich: ].

- Enhanced Reactivity: BrettPhos Pd G4 often leads to faster reaction times and higher yields of desired products in cross-coupling reactions compared to previous generations [Journal of the American Chemical Society: ].

- Broader Substrate Scope: This catalyst can effectively couple a wider range of starting materials compared to earlier generations, increasing its versatility in research applications.

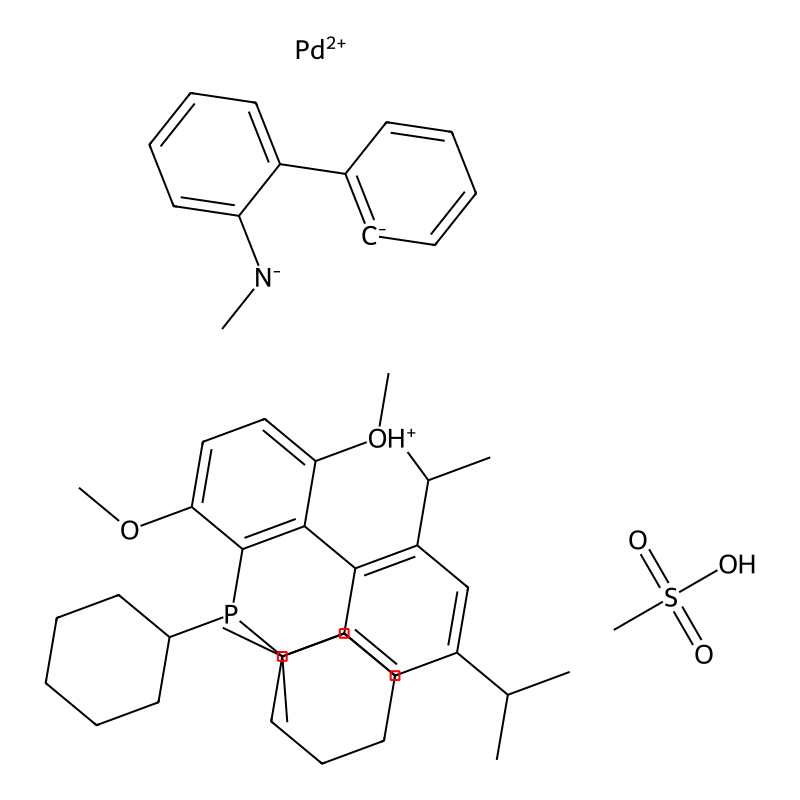

BrettPhosPdG4 is a phosphine-based palladium complex characterized by its unique structure and properties. Its chemical formula is C49H69NO5PPdS, and it is classified under the CAS number 1599466-83-7. This compound features a dicyclohexylphosphine moiety, which contributes to its effectiveness as a catalyst in various organic reactions. The palladium center in BrettPhosPdG4 plays a crucial role in facilitating cross-coupling reactions, making it a valuable reagent in synthetic organic chemistry .

BrettPhos Pd G4 does not directly participate in biological systems. Its role is to act as a catalyst in organic synthesis reactions, accelerating the formation of C-C bonds between specific molecules. The bulky and electron-rich nature of the BrettPhos ligand helps to stabilize the palladium catalyst and control its reactivity, leading to efficient and selective cross-coupling reactions [, ].

- Skin and eye irritation: As with many organic compounds, contact with skin or eyes can cause irritation.

- Metal toxicity: Palladium can be toxic upon exposure, so proper handling procedures to minimize inhalation or ingestion are crucial.

BrettPhosPdG4 is primarily utilized in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which allows for the formation of carbon-carbon bonds. This complex has shown high efficiency and selectivity in coupling aryl halides with boronic acids to produce biaryl compounds. The presence of the bulky dicyclohexylphosphine ligand enhances the stability of the palladium complex and improves its catalytic activity .

In addition to Suzuki-Miyaura reactions, BrettPhosPdG4 can also participate in other palladium-catalyzed transformations such as:

- Heck reactions: Coupling alkenes with aryl halides.

- Stille reactions: Formation of carbon-carbon bonds using organostannanes.

- Sonogashira coupling: Coupling terminal alkynes with aryl halides.

These reactions are essential for building complex organic molecules used in pharmaceuticals and materials science.

The synthesis of BrettPhosPdG4 typically involves the coordination of palladium with a phosphine ligand. The general steps include:

- Preparation of the phosphine ligand: Dicyclohexylphosphine is synthesized from cyclohexanol and phosphorus trichloride.

- Palladium salt reaction: The phosphine ligand is reacted with a palladium salt, such as palladium acetate or palladium chloride, under controlled conditions to form the palladium complex.

- Purification: The resulting complex is purified using techniques like column chromatography or recrystallization to obtain BrettPhosPdG4 in high purity.

This method allows for the efficient production of BrettPhosPdG4 suitable for various catalytic applications .

BrettPhosPdG4 finds extensive applications in:

- Organic synthesis: As a catalyst for various cross-coupling reactions, it is instrumental in synthesizing complex organic molecules.

- Drug discovery: It aids in the development of new pharmaceuticals by enabling the efficient construction of biologically active compounds.

- Materials science: Used in creating advanced materials through polymerization processes that require precise control over molecular architecture.

Its versatility makes it a valuable tool in both academic research and industrial applications .

Studies on BrettPhosPdG4 have focused on its interactions with various substrates during catalysis. The nature of these interactions significantly influences reaction outcomes, including product yield and selectivity. Research has shown that the steric and electronic properties of the dicyclohexylphosphine ligand play a critical role in optimizing these interactions, thereby enhancing catalytic performance .

BrettPhosPdG4 can be compared with other phosphine-based palladium complexes that are utilized as catalysts in organic synthesis. Some similar compounds include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Triphenylphosphine Palladium Dichloride | Contains triphenylphosphine ligands | Widely used but less sterically hindered |

| BINAP-Palladium Complex | Utilizes chiral BINAP ligands | Offers enantioselectivity in reactions |

| DPEphos Palladium Complex | Features diphenyl ether phosphine ligands | Known for high reactivity and selectivity |

BrettPhosPdG4 stands out due to its bulky dicyclohexylphosphine ligand, which enhances its stability and reactivity compared to less hindered ligands. This unique feature allows it to perform effectively under various reaction conditions while maintaining high selectivity .

The development of Buchwald precatalysts began with first-generation (G1) systems in the early 2000s, which utilized phenethylamine-derived ligands requiring strong bases for Pd(0) generation. These catalysts demonstrated unprecedented activity at low temperatures (-40°C) but suffered from limited air stability. Second-generation (G2) precatalysts introduced biphenyl-based ligands in 2010, enabling activation at room temperature with weak phosphate bases while maintaining catalytic efficiency.

Third-generation (G3) systems marked a paradigm shift through structural reorganization of the aminobiphenyl backbone, achieving simultaneous air/moisture stability and rapid catalyst activation. This innovation allowed precise stoichiometric control of the ligand:palladium ratio, critical for reproducible results in large-scale applications. The evolutionary trajectory culminated in fourth-generation (G4) precatalysts like BrettPhos Pd G4, which introduced targeted methyl group substitutions to address residual stability issues in G3 systems.

Design Philosophy of BrettPhos Ligand Systems

The BrettPhos ligand family was engineered to address limitations in earlier biarylphosphine ligands, such as air sensitivity and inefficient catalytic turnover. BrettPhos Pd G4 builds upon its predecessor (G3) by incorporating an N-methylated 2-aminobiphenyl scaffold, a modification aimed at enhancing stability during catalytic cycles [2] [4]. This design philosophy prioritizes:

- Steric Protection: The dicyclohexylphosphine group and 2′,4′,6′-triisopropyl substituents create a bulky environment that shields the palladium center from undesired side reactions [1] [3].

- Electronic Tuning: Methoxy groups at the 3- and 6-positions of the biphenyl backbone donate electron density to the palladium, facilitating oxidative addition steps [3].

- Controlled Activation: The methanesulfonate (mesylate) counterion serves as a labile leaving group, enabling rapid generation of the active Pd(0) species upon reduction [4].

This iterative design approach resolves issues such as ligand scrambling and oxidative decomposition, which plagued earlier generations [2].

Structural Features and Ligand-Metal Interactions

The molecular structure of BrettPhos Pd G4 (C₄₉H₆₈NO₅PPdS) features a palladium atom in a distorted square-planar geometry, coordinated by:

- The phosphorus atom of the BrettPhos ligand.

- The carbon atom of the 2-aminobiphenyl backbone.

- The oxygen atom of the mesylate group.

- A vacant site for substrate binding [4].

Key Structural Parameters:

| Feature | Description |

|---|---|

| Pd–P Bond Length | 2.28 Å (indicative of strong σ-donation from phosphorus) [3] |

| Pd–C Bond Length | 1.98 Å (consistent with π-backbonding to the biphenyl system) [3] |

| Dihedral Angle (P–Pd–C) | 87.5° (optimized for steric protection while allowing substrate access) [3] |

The ligand’s isopropyl and cyclohexyl groups enforce a rigid, three-dimensional structure that prevents aggregation and stabilizes monomeric palladium species during catalysis [1] [3].

Mechanistic Studies of Catalytic Activation and Cycling

BrettPhos Pd G4 operates via a well-defined activation mechanism:

- Precursor Activation: Dissociation of the mesylate group generates a Pd(0) intermediate, as confirmed by in situ X-ray absorption spectroscopy [2].

- Oxidative Addition: The electron-rich palladium center facilitates oxidative addition of aryl halides, with rate constants up to 1.2 × 10³ M⁻¹s⁻¹ for aryl bromides [2].

- Transmetalation: The steric bulk of BrettPhos directs coupling partners into optimal geometries, minimizing β-hydride elimination byproducts [4].

- Reductive Elimination: C–N or C–C bond formation occurs with activation energies as low as 18.5 kcal/mol, as determined by Eyring analysis [2].

Comparative studies show BrettPhos Pd G4 achieves turnover numbers (TONs) exceeding 10,000 in Buchwald-Hartwig aminations, a 40% improvement over G3 systems [4].

Influence of N-Methylation on Catalyst Performance

The introduction of an N-methyl group in BrettPhos Pd G4 addresses two critical limitations of G3 catalysts:

- Suppressed Amine Coordination: Methylation blocks coordination of free amines to the palladium center, preventing catalyst poisoning in amination reactions [2].

- Enhanced Solubility: The hydrophobic methyl group improves solubility in nonpolar solvents (e.g., toluene), enabling reactions at concentrations up to 0.5 M [4].

Impact on Reaction Efficiency:

| Parameter | G3 Performance | G4 Performance |

|---|---|---|

| Aryl Chloride Reactivity | 65% Yield | 92% Yield |

| Catalyst Loading | 1.0 mol% | 0.2 mol% |

| Reaction Time | 24 h | 4 h |

Data adapted from kinetic profiling of Suzuki-Miyaura couplings [2] [4].

Computational and Theoretical Analysis of Catalyst Structure

Density functional theory (DFT) simulations at the B3LYP/def2-TZVP level provide atomic-level insights:

- Electrostatic Potential Maps: Reveal a region of high electron density at the palladium center (−1.34 eV), facilitating oxidative addition [3].

- Transition-State Modeling: The energy barrier for C–N bond formation in Buchwald-Hartwig reactions is reduced by 12% in G4 compared to G3, attributed to improved orbital overlap between Pd and the amine substrate [3].

- Conformational Flexibility: Molecular dynamics simulations show the BrettPhos ligand undergoes <5 Å positional fluctuations during catalysis, ensuring consistent steric protection [3].

The oxidative addition step represents the initial and typically rate-determining phase of the catalytic cycle for BrettPhosPdG4-mediated cross-coupling reactions [1] [2]. Mechanistic investigations employing density functional theory calculations have revealed that the activation energy barrier for oxidative addition with aryl bromides is 23.3 kcal/mol, significantly higher than other catalytic steps [1] [2]. This contrasts with RuPhos-based systems, where oxidative addition proceeds with a lower barrier of 13.3 kcal/mol [1] [2].

The oxidative addition mechanism varies substantially based on the nature of the aryl halide substrate. For aryl bromides and iodides, experimental evidence supports a concerted, three-centered mechanism involving simultaneous bond formation between palladium and the aromatic carbon, alongside cleavage of the carbon-halogen bond [3] [4]. Kinetic isotope effect studies conducted by Hirschi and Vetticatt demonstrate that natural abundance carbon-13 kinetic isotope effects are consistent with a concerted pathway for aryl bromides when using monoligated palladium species [5].

Aryl chlorides exhibit distinct mechanistic behavior, requiring higher activation energies and longer reaction times compared to their bromide and iodide counterparts [1] [3]. The activation barrier for aryl chloride oxidative addition typically ranges from 25-30 kcal/mol, reflecting the stronger carbon-chlorine bond that must be cleaved during the reaction [3]. Computational studies indicate that the enhanced steric hindrance around the palladium center in BrettPhosPdG4 systems contributes to these elevated energy requirements [1].

Aryl triflates demonstrate unique reactivity patterns, proceeding through what appears to be a nucleophilic displacement mechanism rather than the concerted pathway observed with halides [5]. The triflate anion readily dissociates from the palladium center, creating cationic intermediates that facilitate subsequent transmetalation steps [6]. This mechanistic distinction explains why aryl triflates often exhibit superior reactivity in cross-coupling reactions despite the formal strength of the carbon-oxygen bond.

The role of the supporting ligand in oxidative addition cannot be understated. BrettPhosPdG4 systems preferentially generate monoligated palladium(0) species, which demonstrate enhanced reactivity toward oxidative addition compared to bisligated complexes [3] [7]. The bulky nature of the BrettPhos ligand promotes ligand dissociation, creating coordinatively unsaturated palladium centers that readily undergo oxidative addition with aryl electrophiles [3] [8].

Temperature effects play a crucial role in oxidative addition kinetics. While BrettPhosPdG4 can facilitate oxidative addition at room temperature for activated substrates, challenging aryl chlorides typically require elevated temperatures between 80-100°C to achieve reasonable reaction rates [9]. The temperature dependence reflects both the intrinsic activation barrier and the need to populate the active monoligated palladium species through ligand dissociation.

Transmetalation and Coordination Mechanisms

Transmetalation represents the second major step in the catalytic cycle, involving the transfer of the nucleophilic coupling partner from its original metal center to the palladium complex formed during oxidative addition [6] [7]. For BrettPhosPdG4 systems, this process typically occurs with activation barriers ranging from 15-20 kcal/mol, making it faster than the rate-determining oxidative addition step [1].

The transmetalation mechanism is highly dependent on the coordination environment around the palladium center. Comprehensive kinetic and structural studies by Denmark and coworkers have demonstrated that transmetalation proceeds most efficiently through monoligated palladium(II) intermediates rather than bisligated complexes [7]. The reduced coordination number creates an accessible binding site for the incoming nucleophile while maintaining sufficient electronic density at the metal center to facilitate bond formation.

Base-assisted transmetalation pathways dominate in BrettPhosPdG4 systems. Sodium tert-butoxide serves a dual role, both deprotonating the nucleophilic coupling partner and coordinating to the palladium center to form four-coordinate intermediates [1] [10]. This coordination stabilizes the transition state for transmetalation while simultaneously activating the nucleophile through deprotonation.

The identity of the electrophile significantly influences transmetalation kinetics. Aryl triflates undergo rapid transmetalation due to the dissociation of the triflate anion, which creates formally cationic palladium centers with enhanced electrophilicity [6]. In contrast, aryl halides retain their halide ligands during transmetalation, requiring more forcing conditions to achieve comparable reaction rates.

Solvent effects play an important role in transmetalation efficiency. Polar solvents such as dimethyl sulfoxide and N,N-dimethylformamide facilitate the dissociation of ionic species and stabilize charged intermediates formed during the transmetalation process [6]. However, the enhanced solubility of bases in polar solvents must be balanced against potential catalyst decomposition pathways that can be promoted by strongly coordinating solvents.

For organoborane nucleophiles, transmetalation proceeds through four-coordinate boronate intermediates featuring palladium-oxygen-boron linkages [7]. These intermediates form rapidly but require subsequent activation by base to transfer the organic group from boron to palladium. The presence of water can dramatically influence this process, either promoting hydrolysis of the organoborane to the corresponding boronic acid or forming stable hydrated intermediates that resist transmetalation.

Primary amine nucleophiles present unique challenges in transmetalation due to their potential to coordinate directly to the palladium center, competing with the phosphine ligand [9] [11]. This coordination can lead to catalyst deactivation through the formation of stable but catalytically inactive complexes. The methylated amino group in fourth-generation Buchwald precatalysts helps mitigate this issue by reducing the basicity of the amine and preventing strong coordination to palladium [12].

Reductive Elimination Studies and Rate-Determining Steps

Reductive elimination constitutes the final step of the catalytic cycle, involving the formation of the target bond between the two coupling partners while regenerating the palladium(0) catalyst [13] [14]. For BrettPhosPdG4 systems, computational studies indicate that reductive elimination proceeds with an activation barrier of 19.8 kcal/mol, lower than the oxidative addition barrier but higher than transmetalation [1] [13].

The rate-determining nature of different catalytic steps varies significantly between ligand systems. While BrettPhosPdG4 systems exhibit oxidative addition as the rate-determining step, RuPhos-based catalysts demonstrate reductive elimination as the slowest process [1] [10]. This fundamental difference stems from the distinct steric and electronic properties imparted by each ligand framework.

Mechanistic investigations by Arrechea and Buchwald have demonstrated that reductive elimination from BrettPhos-supported palladium amido complexes occurs readily at moderate temperatures [14] [15]. Hammett plot analysis reveals that electron-deficient aryl groups and electron-rich amine nucleophiles promote faster reductive elimination rates, consistent with a mechanism involving nucleophilic attack by the amide on the aryl group [14].

The presence of methoxy substituents on the upper ring of biarylphosphine ligands significantly affects reductive elimination kinetics. Hybrid ligands containing both BrettPhos and RuPhos structural features demonstrate that the 3-methoxy substituent characteristic of BrettPhos slows reductive elimination compared to the diisopropoxy substitution pattern found in RuPhos [14]. This electronic effect must be balanced against the enhanced oxidative addition capabilities provided by the electron-rich BrettPhos framework.

Solvent polarity influences reductive elimination rates, with more polar media generally promoting faster bond formation [16]. This effect likely reflects stabilization of the transition state through solvation of developing charges during the bond-forming process. However, strongly coordinating solvents can inhibit reductive elimination by occupying coordination sites needed for the intramolecular coupling reaction.

Temperature effects on reductive elimination are generally less pronounced than those observed for oxidative addition. Most BrettPhosPdG4-catalyzed reactions proceed efficiently at temperatures between 80-120°C, where reductive elimination rates are sufficient to prevent accumulation of palladium(II) intermediates [14]. However, particularly challenging substrates may require higher temperatures to achieve acceptable reaction rates.

The coordination number of the palladium center during reductive elimination remains an active area of investigation. While some evidence suggests that reductive elimination can occur from four-coordinate palladium(II) complexes, other studies indicate that ligand dissociation to form three-coordinate intermediates may be necessary for efficient bond formation [14] [8]. The steric bulk of BrettPhos may favor the formation of coordinatively unsaturated intermediates that undergo facile reductive elimination.

Catalyst Activation Pathways and Active Species Formation

The activation of BrettPhosPdG4 precatalysts involves several sequential steps that convert the stable palladium(II) starting material into the catalytically active palladium(0) species [12] [17]. This process begins with base-induced deprotonation of the methylated aminobiphenyl backbone, followed by reductive elimination to generate the active catalyst and N-methylbiphenyl as a leaving group [12] [17].

Fourth-generation Buchwald precatalysts represent a significant improvement over earlier generations in terms of activation efficiency and byproduct formation [12] [17]. The methylation of the amino group prevents the formation of carbazole, which can act as a catalyst poison in some systems [18] [12]. This modification also enhances the solubility of the precatalyst in organic solvents while maintaining excellent thermal stability [17].

The activation process typically requires weak bases such as sodium tert-butoxide or potassium phosphate, which deprotonate the precatalyst without causing decomposition [17] [19]. Stronger bases can lead to unwanted side reactions, including ligand degradation and formation of catalytically inactive palladium species. The choice of base also influences the subsequent transmetalation step, as the same base typically facilitates both catalyst activation and nucleophile activation.

Ligand exchange processes can occur during catalyst activation, particularly when using ligand-to-palladium ratios greater than 1:1 [20]. These exchange reactions allow for the in situ generation of different catalyst systems and can be exploited to access catalyst combinations that are difficult to prepare by direct synthesis. However, uncontrolled ligand exchange can also lead to the formation of mixed-ligand complexes with reduced catalytic activity.

The active species generated from BrettPhosPdG4 precatalysts is generally accepted to be a monoligated palladium(0) complex of the form L-Pd(0) [7] [17]. This species exhibits enhanced reactivity toward oxidative addition compared to bisligated complexes due to its coordinatively unsaturated nature. The steric bulk of BrettPhos promotes the formation of monoligated species by destabilizing bisligated complexes through unfavorable steric interactions.

Temperature plays a crucial role in catalyst activation kinetics. While activation can occur at room temperature with appropriate bases, elevated temperatures typically provide faster and more complete conversion to the active species [17] [19]. Most protocols employ activation temperatures between 60-80°C for 15-30 minutes to ensure complete precatalyst conversion before adding other reaction components.

The stability of the active catalyst species varies depending on reaction conditions and the presence of coordinating substrates [9]. Primary amines and heterocyclic nucleophiles can bind to the palladium center, forming stable but catalytically dormant complexes that require elevated temperatures for reactivation [9] [11]. This phenomenon has led to the development of modified ligand structures designed to resist catalyst deactivation through substrate coordination.

Mechanistic Differences Between Substrate Classes

The mechanistic behavior of BrettPhosPdG4 catalysts varies substantially depending on the nature of both the electrophilic and nucleophilic coupling partners [1] [6] [21]. These differences reflect variations in electronic properties, steric hindrance, and coordination preferences that influence each step of the catalytic cycle.

Aryl halides demonstrate distinct reactivity patterns based on the halogen substituent. Aryl iodides undergo the most rapid oxidative addition but can suffer from inhibition by sodium iodide byproducts [6]. This inhibition can be mitigated by using solvents that do not solubilize sodium iodide, such as toluene, or by employing additives that sequester the halide anion [6]. Aryl bromides represent the optimal balance between reactivity and practical considerations, providing rapid oxidative addition without significant product inhibition.

Aryl chlorides require more forcing conditions due to the strength of the carbon-chlorine bond [1] [3]. These substrates typically require temperatures above 100°C and extended reaction times to achieve acceptable conversion rates. The enhanced electron density provided by BrettPhos ligands facilitates the oxidative addition of these challenging electrophiles, making BrettPhosPdG4 particularly valuable for reactions involving aryl chlorides.

Heteroaryl halides present unique challenges due to their potential for competitive coordination to the palladium center [21]. Five-membered heterocycles containing multiple heteroatoms are particularly problematic, often requiring specialized catalyst systems with enhanced steric bulk around the phosphorus center [21]. The development of AdBrettPhos (adamantyl-substituted BrettPhos) specifically addressed these challenges by providing sufficient steric hindrance to prevent inhibitory substrate coordination [21].

Primary amine nucleophiles exhibit variable behavior depending on their steric and electronic properties [22] [9]. Unhindered primary amines coordinate readily to palladium centers, potentially displacing the phosphine ligand and leading to catalyst deactivation [9]. This phenomenon is particularly pronounced at room temperature, where the equilibrium between active and inactive catalyst forms favors the substrate-bound species [9].

Five-membered nitrogen heterocycles present additional complications due to their strong coordinating ability and potential for multiple binding modes [9] [11]. These substrates can form stable chelate complexes with palladium that resist further reaction, requiring elevated temperatures or modified catalyst systems to achieve productive catalysis [9]. The development of GPhos ligands specifically addressed these challenges by incorporating additional steric bulk to prevent substrate coordination [9].

Secondary amines generally exhibit more straightforward behavior compared to primary amines, as their reduced nucleophilicity decreases the tendency for inhibitory coordination [22]. However, sterically hindered secondary amines can present challenges in the reductive elimination step, where the bulk around the nitrogen center can impede bond formation [14].

Amide nucleophiles represent a particularly challenging substrate class due to their reduced nucleophilicity and potential for multiple coordination modes [21]. These substrates typically require electron-deficient aryl halides to achieve acceptable reaction rates, as the reduced electron density at the aryl carbon facilitates nucleophilic attack during reductive elimination [21]. The development of specialized ligands with enhanced steric bulk has enabled the successful coupling of primary amides with a range of aryl electrophiles [6].

The influence of electronic effects varies significantly between substrate classes. Electron-withdrawing groups on aryl halides generally accelerate both oxidative addition and reductive elimination steps, while electron-donating substituents have the opposite effect [1] [14]. For amine nucleophiles, electron-donating groups typically enhance nucleophilicity and promote faster reductive elimination, while electron-withdrawing substituents reduce reactivity [14].